molecular formula C13H19NO4 B2598540 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid CAS No. 1823263-47-3

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid

Cat. No.: B2598540
CAS No.: 1823263-47-3
M. Wt: 253.298
InChI Key: AWVSBQMCUYAMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a prop-2-ynoic acid substituent at the 4-position of the piperidine ring. The Boc group enhances stability during synthetic processes, while the prop-2-ynoic acid moiety introduces a reactive alkyne group, enabling applications in click chemistry (e.g., Huisgen cycloaddition with azides) . This compound is primarily utilized in pharmaceutical research as a building block for bioconjugation, drug discovery, and materials science due to its dual functionality.

Synthetically, the compound likely requires alkynation strategies (e.g., Sonogashira coupling) to introduce the triple bond, distinguishing it from saturated analogs like 3-[1-(tert-butoxycarbonyl)-4-piperidyl]propanoic acid, which is synthesized via ester hydrolysis .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,6-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVSBQMCUYAMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823263-47-3
Record name 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Prop-2-ynoic Acid Moiety: The final step involves the coupling of the Boc-protected piperidine with a prop-2-ynoic acid derivative. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Reagents such as alkyl halides or acyl chlorides can be used.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Drug Development

One of the primary applications of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid is in the development of targeted therapies. This compound serves as a semi-flexible linker in the design of PROteolysis TArgeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells. PROTACs have shown promise in treating various diseases, including cancer and neurodegenerative disorders .

Synthesis of Bioactive Compounds

The compound is also utilized as an intermediate in the synthesis of other bioactive molecules. For example, it has been involved in the preparation of ampreloxetine, a norepinephrine reuptake inhibitor that is being studied for its potential therapeutic effects on conditions such as neurogenic orthostatic hypotension . The synthesis process typically involves several steps, including the reaction with alkali metal hydroxides and subsequent transformations to yield the desired pharmacologically active compounds .

Reaction Conditions and Yields

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid has been documented with various reaction conditions yielding significant results. For instance, one method reports a yield of 79% when this compound is synthesized through a multi-step process involving tert-butoxycarbonyl protection and subsequent reactions with piperidine derivatives .

Step Reactants Conditions Yield
Step 1Tert-butoxycarbonyl-piperidineTHF-water (1:1), 25°C, 18h79%
Step 2Piperidine derivativeMethanol, room temperatureNot specified

PROTAC Development

In a recent study, researchers developed PROTACs utilizing 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid as a linker to target MLKL (mixed lineage kinase domain-like protein). The study demonstrated that these PROTACs effectively downregulated MLKL levels, showcasing their potential for therapeutic applications in diseases where MLKL plays a critical role .

Synthesis of Ampreloxetine

Another significant application is the synthesis of ampreloxetine from 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid. This process involves multiple steps that include coupling reactions and functional group modifications to achieve high purity and yield of the final product, which is essential for clinical applications .

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid involves its interaction with specific molecular targets. The piperidine ring and the prop-2-ynoic acid moiety can interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed to expose the active amine, which can further participate in biochemical reactions.

Comparison with Similar Compounds

3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic acid

  • Structure: Differs by a saturated propanoic acid chain instead of prop-2-ynoic acid.
  • Properties : Higher solubility in aqueous media due to the flexible, polar carboxylic acid group.
  • Applications: Used in peptide synthesis and as an intermediate for non-reactive scaffolds. Lacks alkyne reactivity, limiting its utility in click chemistry .

1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid

  • Structure: Features a fluorophenylamino group and a carboxylic acid on the same carbon.
  • Properties: Fluorine’s electronegativity may increase acidity of the carboxylic acid (pKa ~2.5–3.0). The amino group enables hydrogen bonding, enhancing target binding in drug design.
  • Applications: Potential use in kinase inhibitors or GPCR-targeted therapies due to fluorine’s metabolic stability .

3-[cycloheptyl(methyl)amino]propanoic acid

  • Structure: Replaces the Boc-piperidine system with a cycloheptyl(methyl)amino group.
  • Properties : Increased lipophilicity (LogP ~2.5) improves membrane permeability but reduces water solubility.
  • Applications : Suitable for central nervous system (CNS) drug candidates requiring blood-brain barrier penetration .

Challenges and Considerations

  • Stability : The alkyne in the target compound may oxidize under harsh conditions, requiring inert atmospheres during synthesis.
  • Boc Deprotection : Acidic conditions (e.g., HCl/dioxane) remove the Boc group, which must be avoided in downstream applications requiring the protected amine.

Biological Activity

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid, also known as Boc-piperidine-propargyl acid, is a compound that has attracted significant interest due to its unique structure and potential biological applications. This compound features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a prop-2-ynoic acid moiety, which contribute to its diverse biological activities.

Chemical Structure and Properties

The chemical structure of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid can be represented as follows:

C13H23NO4\text{C}_{13}\text{H}_{23}\text{N}\text{O}_{4}

This compound has a molecular weight of approximately 255.33 g/mol. The presence of the Boc group allows for the protection of the amine functionality during synthetic procedures, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine ring and the prop-2-ynoic acid moiety can modulate the activity of these targets, which may result in various pharmacological effects. The removal of the Boc protecting group under acidic conditions can expose the active amine, facilitating further biochemical interactions .

Enzyme Inhibition

Research indicates that 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid may serve as an inhibitor for certain enzymes. Its structural features allow it to bind to active sites or allosteric sites on enzymes, thereby altering their activity. For instance, studies have shown that similar piperidine derivatives exhibit inhibitory effects on serine proteases and other enzyme classes .

Receptor Modulation

The compound has also been investigated for its potential as a receptor ligand. The piperidine structure is known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. Preliminary studies suggest that derivatives of this compound could modulate receptor activity, impacting neurotransmission and potentially offering therapeutic benefits in neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid:

  • Enzyme Inhibition Study : A study evaluated the inhibitory effects of this compound on a specific serine protease. Results indicated an IC50 value in the low micromolar range, demonstrating significant enzyme inhibition .
  • Neurotransmitter Receptor Interaction : Another investigation focused on the interaction of this compound with serotonin receptors. Binding affinity assays revealed moderate affinity, suggesting potential applications in treating mood disorders .
  • Synthesis and Biological Evaluation : A recent synthesis protocol yielded 79% purity for the compound, followed by biological evaluation which confirmed its activity as a moderate inhibitor of certain enzyme classes .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid, it is useful to compare it with related compounds:

Compound NameStructureKey Activity
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acidSimilar structure with different substitutionPotentially different receptor binding profile
N-Boc-piperidineLacks prop-2-ynoic acid moietyPrimarily used as an amine protecting group
Propargylamine derivativesContains propynyl moietyKnown for various biological activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid, and how can reaction yields be improved?

A multi-step synthesis approach is typically employed, involving palladium-catalyzed cross-coupling reactions or tert-butoxycarbonyl (Boc) protection/deprotection strategies. For example, palladium diacetate and tert-butyl XPhos ligand systems under inert atmospheres (40–100°C) have been used in analogous piperidine derivatives to achieve efficient coupling . Yield optimization may involve adjusting catalyst loading, solvent polarity (e.g., tert-butanol), and temperature gradients. Post-reaction purification via column chromatography or recrystallization (as seen in tert-butoxycarbonyl-piperidine analogs with 95–97% purity) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Combined spectroscopic and chromatographic methods are essential:

  • NMR (1H/13C): To confirm the Boc group (tert-butyl signals at ~1.4 ppm) and piperidine/alkyne proton environments .
  • HPLC/MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z ~308 for C14H21NO4) .
  • FT-IR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the Boc group and carboxylic acid) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for analogous Boc-piperidine derivatives, which highlight:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates (H335) .
  • Storage : In sealed containers at 2–8°C, away from ignition sources, as recommended for tert-butoxycarbonyl compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the alkyne moiety in downstream functionalization?

Density Functional Theory (DFT) calculations can map electron density profiles of the alkyne group, predicting regioselectivity in click chemistry or cycloaddition reactions. For instance, ICReDD’s quantum chemical reaction path searches integrate computational and experimental data to optimize conditions (e.g., solvent effects, catalyst selection) . Transition state analysis of alkyne-protonation or metal coordination (e.g., CuAAC reactions) can guide synthetic design .

Q. What experimental strategies resolve contradictions in biological activity data between structural analogs?

Discrepancies in target binding (e.g., enzyme inhibition) may arise from stereoelectronic differences in the piperidine-Boc-alkyne scaffold. Strategies include:

  • Comparative SAR Studies : Test analogs with modified Boc groups (e.g., benzyloxycarbonyl) or alkyne substituents to isolate key pharmacophores .
  • Biophysical Assays : Surface Plasmon Resonance (SPR) or X-ray crystallography to quantify binding kinetics and confirm binding poses .

Q. How does the Boc-protecting group influence the compound’s stability under acidic/basic conditions?

The Boc group is acid-labile, enabling selective deprotection (e.g., using HCl/dioxane). Stability studies under varying pH (1–13) and temperatures (25–100°C) can be monitored via HPLC. For example, Boc-piperidine analogs decompose at >50°C in aqueous NaOH, necessitating controlled conditions during synthesis .

Q. What methodologies identify decomposition byproducts during long-term storage?

Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS can detect hydrolysis products (e.g., free piperidine or CO2 adducts). For analogs like 4-(tert-butoxycarbonyl)piperazino benzoic acid, degradation pathways involve cleavage of the carbamate bond, forming tertiary amines and CO2 .

Q. Are there alternative catalytic systems for stereoselective modifications of the piperidine ring?

Chiral auxiliaries or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) can induce stereoselectivity. For example, tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate derivatives were synthesized using enantioselective Pd catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.